Product packaging for H-Val-Gln-Pro-OH(Cat. No.:CAS No. 184904-53-8)

H-Val-Gln-Pro-OH

Cat. No.: B14274004
CAS No.: 184904-53-8
M. Wt: 342.39 g/mol
InChI Key: AGKDVLSDNSTLFA-NHCYSSNCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Val-Gln-Pro-OH is a synthetic tripeptide sequence composed of Valine (Val), Glutamine (Gln), and Proline (Pro). This compound is provided for research purposes to facilitate studies in peptide chemistry and biochemistry. Peptides containing a Valine-Glutamine (Val-Gln) sequence have been identified as components of larger, complex bioactive peptides, such as the vasodilator maxadilan . The inclusion of a Proline residue can significantly influence the peptide's three-dimensional structure, as proline is known to introduce kinks in peptide chains. Researchers can utilize this high-purity tripeptide as a standard, a building block for constructing larger polypeptides, or as a model substrate to investigate peptide stability and reactivity. For instance, studies on the reactions of amino acids with aldehydes highlight the differential reactivity of side chains, which is a key consideration in peptide research . This product is intended for laboratory research applications only and is not classified as a drug, cosmetic, or medicinal agent. It is strictly for use by qualified professionals. Not for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26N4O5 B14274004 H-Val-Gln-Pro-OH CAS No. 184904-53-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

184904-53-8

Molecular Formula

C15H26N4O5

Molecular Weight

342.39 g/mol

IUPAC Name

(2S)-1-[(2S)-5-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H26N4O5/c1-8(2)12(17)13(21)18-9(5-6-11(16)20)14(22)19-7-3-4-10(19)15(23)24/h8-10,12H,3-7,17H2,1-2H3,(H2,16,20)(H,18,21)(H,23,24)/t9-,10-,12-/m0/s1

InChI Key

AGKDVLSDNSTLFA-NHCYSSNCSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)O)N

Origin of Product

United States

Foundational Aspects of Tripeptide Chemistry in Biological Systems

Tripeptides are molecules composed of three amino acids linked by two peptide bonds. wikipedia.org Their relative simplicity allows for precise chemical synthesis and modification, making them ideal models for studying more complex protein structures and functions. In biological systems, tripeptides exhibit a wide array of activities. tandfonline.com For instance, some tripeptides are known to act as hormones or signaling molecules, while others can function as inhibitors of enzymes like angiotensin-converting enzyme (ACE), playing a role in blood pressure regulation. tandfonline.comoup.com

The biological function of a tripeptide is intrinsically linked to the properties of its constituent amino acids and their specific sequence. wikipedia.org These properties, such as hydrophobicity, charge, and size, dictate the peptide's three-dimensional structure and its ability to interact with other biological molecules.

Table 1: Physicochemical Properties of Constituent Amino Acids

Amino AcidAbbreviationSide Chain PropertyMolecular Weight ( g/mol )
ValineVal, VHydrophobic117.15
GlutamineGln, QPolar, uncharged146.14
ProlinePro, PNonpolar, aliphatic115.13

This table was generated by the author based on established biochemical data.

Structural Significance of the Val Gln Pro Motif Within Peptide Sequences

The specific sequence of valine, glutamine, and proline in H-Val-Gln-Pro-OH confers distinct structural characteristics that are of interest to researchers. The presence of a proline residue is known to introduce a rigid kink in the peptide backbone, which can be crucial for the formation of specific secondary structures in larger proteins. biorxiv.org This conformational constraint can influence how the peptide folds and interacts with its biological targets.

While direct research on the Val-Gln-Pro motif is limited, related sequences have been identified in various bioactive peptides. For example, the Pro-Gln-Pro motif has been found in the P.69 protein of Bordetella pertussis, the bacterium that causes whooping cough. pnas.org Furthermore, peptides containing the Leu-Gln-Pro sequence have been shown to possess ACE inhibitory activity. tandfonline.com The study of this compound can, therefore, provide valuable insights into the structure-function relationships of this class of peptides.

Rationale for In Depth Academic Investigation of H Val Gln Pro Oh

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, enabling the efficient construction of peptide chains on an insoluble polymer support. thieme-connect.de The process involves sequential cycles of amino acid coupling and N-terminal deprotection, with the peptide remaining anchored to the resin until the final cleavage step. thieme-connect.de This method's key advantage lies in the ability to use excess reagents to drive reactions to completion, with purification simplified to washing the resin after each step. thieme-connect.de

The most prevalent strategy for SPPS is the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) approach, which relies on an orthogonal protection scheme. biosynth.com The Nα-amino group is temporarily protected by the base-labile Fmoc group, while reactive amino acid side chains are protected by acid-labile groups, typically derived from tert-butyl alcohol. biosynth.com

For the synthesis of this compound, the following protected amino acids are standard:

Fmoc-Pro-OH: As the C-terminal amino acid, it is first loaded onto the resin. Proline itself does not have a side chain requiring protection.

Fmoc-Gln(Trt)-OH: The side-chain amide of glutamine is prone to dehydration to a nitrile or cyclization to pyroglutamate (B8496135) under certain conditions, particularly during activation or acidic cleavage. thermofisher.compeptide.com To prevent these side reactions, the amide is protected with the acid-labile trityl (Trt) group. The bulky Trt group provides effective steric shielding. nih.gov

Fmoc-Val-OH: Valine has a non-reactive, hydrophobic side chain and does not require protection.

The Fmoc group is typically removed using a solution of a secondary amine, such as 20% piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). ug.edu.pl The stability of the Nsc (2-(4-nitrophenylsulfonyl)ethoxycarbonyl) group, an alternative to Fmoc, is 3-10 times greater in basic conditions, which can be advantageous in preventing premature deprotection, especially in sequences containing proline. ug.edu.pl

The choice of resin is critical as it determines the C-terminal functionality of the final peptide and influences the conditions required for cleavage. For synthesizing this compound with a C-terminal carboxylic acid, Wang resin and 2-Chlorotrityl chloride (2-CTC) resin are suitable choices. biotage.com

Wang Resin: This is a p-alkoxybenzyl alcohol resin widely used for producing peptide acids. biotage.com While common, loading the first amino acid (Fmoc-Pro-OH) can sometimes lead to racemization. biotage.com The peptide is cleaved from Wang resin using concentrated trifluoroacetic acid (TFA). biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin: This hyper-acid-sensitive resin offers significant advantages. The first amino acid can be attached without pre-activation, minimizing the risk of racemization, which is beneficial for sensitive residues. caslo.com Its steric bulk also helps to suppress diketopiperazine formation, a common side reaction when proline is the second residue in the chain. peptide.com Furthermore, peptides can be cleaved from 2-CTC resin under very mild acidic conditions (e.g., 1-3% TFA), which can yield a fully protected peptide fragment if desired. biotage.com

Resin TypePrimary UseAdvantages for this compoundDisadvantagesCleavage Condition for C-Terminal Acid
WangPeptide AcidsCommonly used, cost-effective.Potential for racemization during loading of Fmoc-Pro-OH. biotage.comHigh concentration TFA (e.g., 95%). biotage.com
2-Chlorotrityl (2-CTC)Peptide Acids / Protected FragmentsMinimizes racemization of C-terminal Pro. caslo.com Suppresses diketopiperazine formation. peptide.com Allows for mild cleavage. biotage.comHigher cost, sensitive to handling conditions. caslo.comDilute TFA (1-3%) for protected fragments or concentrated TFA for full deprotection. biotage.com

Peptide bond formation is facilitated by coupling reagents that activate the C-terminal carboxylic acid of the incoming amino acid. This creates a reactive intermediate that is susceptible to nucleophilic attack by the N-terminal amine of the resin-bound peptide.

Common classes of coupling reagents include:

Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is frequently used in SPPS because its urea (B33335) byproduct is soluble in common solvents like DMF. peptide.com Carbodiimides are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure, which act as activating agents and suppress racemization by forming active esters. americanpeptidesociety.org However, carbodiimides can promote the dehydration of asparagine and glutamine side chains if they are not adequately protected. peptide.com

Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and provide rapid coupling times with minimal racemization. peptide.com They function by forming HOBt or HOAt active esters in situ.

Phosphonium Salts: Reagents like BOP (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate) and PyBOP are also very effective. peptide.com BOP avoids asparagine and glutamine dehydration byproducts but generates a carcinogenic byproduct. peptide.com

Reagent ClassExample(s)MechanismAdvantagesPotential By-products/Concerns
CarbodiimideDIC + HOBt/OxymaForms O-acylisourea intermediate, then active ester. americanpeptidesociety.orgCost-effective, soluble urea byproduct (for DIC). peptide.comPotential for Gln side-chain dehydration; racemization without additives. peptide.com
Aminium/UroniumHBTU, HATUIn situ formation of HOBt/HOAt active esters. peptide.comHigh efficiency, fast reaction times, low racemization. peptide.comCan be allergenic; potential for guanidinylation side reaction. iris-biotech.de
PhosphoniumPyBOPForms active esters.Very efficient, good for sterically hindered couplings.Byproducts can be difficult to remove. BOP produces a carcinogen. peptide.com

The final step of SPPS involves cleaving the completed peptide from the resin support while simultaneously removing all acid-labile side-chain protecting groups (a process known as global deprotection). This is typically achieved with a strong acid, most commonly TFA. sigmaaldrich.com

Reactive cationic species (e.g., trityl and t-butyl cations) are generated during this process and can modify nucleophilic residues. To prevent this, "scavengers" are added to the cleavage cocktail to trap these cations. sigmaaldrich.com For a peptide like this compound containing a Trt-protected glutamine, a standard cleavage cocktail is Reagent R: TFA/thioanisole/ethanedithiol (EDT)/anisole (90:5:3:2). A simpler, less malodorous, and often effective alternative for peptides without highly sensitive residues like Cys, Met, or Trp is a mixture of TFA/water/triisopropylsilane (TIS) (95:2.5:2.5). sigmaaldrich.comresearchgate.net

A key concern during the cleavage of glutamine-containing peptides is acid-catalyzed cyclization of the N-terminal Gln to form pyroglutamic acid. thermofisher.com This side reaction can be minimized by keeping the deprotection time as short as possible, typically under four hours. thermofisher.com

The repetitive, cyclical nature of SPPS makes it highly amenable to automation. nih.gov Automated peptide synthesizers perform the deprotection, washing, and coupling steps in a programmed sequence, which significantly enhances reproducibility, reduces manual labor, and allows for high-throughput production. nih.govluxembourg-bio.com For a short tripeptide like this compound, automated synthesis allows for rapid production with optimized protocols. Parameters such as coupling times, the number of washing steps, and reagent concentrations can be precisely controlled to maximize yield and purity. luxembourg-bio.com Microwave-assisted SPPS is a further advancement that uses microwave energy to accelerate both coupling and deprotection steps, dramatically shortening synthesis times. nih.gov

Controlled Cleavage and Deprotection Techniques for this compound Integrity

Liquid-Phase Peptide Synthesis (LPPS) Approaches

Liquid-phase peptide synthesis (LPPS), also known as solution-phase synthesis, is the classical method for creating peptides. In this approach, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each coupling and deprotection step. americanpeptidesociety.org

While more labor-intensive than SPPS for long peptides, LPPS is highly valuable for large-scale synthesis of short peptides like this compound. It allows for easy characterization of intermediates and avoids issues related to the solid support, such as steric hindrance or incomplete swelling. researchgate.net The synthesis of this compound could be performed by a stepwise approach or a fragment condensation strategy, for instance, by first synthesizing the dipeptide H-Gln-Pro-OH and then coupling it with a protected valine. The synthesis of a related tetrapeptide, Val-Val-Pro-Gln, has been successfully achieved using a mixed anhydride (B1165640) method in solution. researchgate.net

Modern advancements in LPPS include the use of soluble tags, which combine the benefits of both solid and liquid-phase methods. researchgate.netresearchgate.net A hydrophobic or otherwise unique tag is attached to the C-terminus, allowing the growing peptide to be selectively precipitated from the reaction mixture for purification, thus avoiding laborious chromatography at each step. researchgate.net Automation has also been successfully applied to solution-phase synthesis, further improving its efficiency for producing libraries of tripeptides. researchgate.netnih.govjst.go.jp

Fragment Condensation and Convergent Synthesis Routes

In the context of this compound, a convergent strategy could involve the synthesis of two separate fragments, such as a protected Valine-Glutamine dipeptide (e.g., Fmoc-Val-Gln-OH) and a Proline derivative (e.g., H-Pro-OtBu). These two fragments would then be coupled together in solution or on a solid support to form the full tripeptide sequence. Another possibility is the coupling of a Valine residue to a pre-formed Gln-Pro dipeptide.

The primary benefits of this approach include:

Increased Efficiency: Multiple fragments can be synthesized in parallel, significantly reducing the total synthesis time. google.com

Improved Purity: Purification of the intermediate fragments is often simpler than purifying the full-length peptide after a long, linear synthesis, where the accumulation of deletion sequences can be problematic. ontosight.ai

Research into the convergent solid-phase synthesis of proline-rich repeating peptides has demonstrated the effectiveness of this method. acs.orgfigshare.comnih.gov In these studies, protected peptide segments were prepared and then coupled on a resin, showcasing the strategy's power for creating complex structures that include proline, an amino acid that can sometimes pose synthetic challenges. acs.org The logic of fragment condensation has been successfully applied to the large-scale industrial synthesis of peptides like Liraglutide, where solution-phase fragment condensation proved to be cost-effective and efficient. google.com

Parameter Linear Stepwise Synthesis Convergent Fragment Condensation
Strategy Sequential addition of single amino acids. wikipedia.orgParallel synthesis of fragments followed by coupling. wikipedia.org
Synthesis Time Longer, as steps are sequential.Shorter, due to parallel fragment preparation. google.com
Purification Can be complex due to closely related impurities.Simpler, as intermediate fragments can be purified. ontosight.ai
Overall Yield Tends to decrease significantly with peptide length. wikipedia.orgGenerally higher, especially for longer peptides. ontosight.ai
Applicability Ideal for short to medium-sized peptides. wikipedia.orgHighly effective for long or complex peptides. springernature.com

Solvent System Development for Enhanced Reaction Kinetics and Purity

The choice of solvent is critical in peptide synthesis, particularly in SPPS, as it must effectively swell the solid support resin and dissolve amino acid derivatives and coupling reagents. lu.segoogle.com Traditionally, solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (B109758) (DCM) have been widely used. acs.orgresearchgate.net However, due to their hazardous nature, significant research has focused on developing greener, safer, and more efficient solvent systems. biotage.com

The development of alternative solvent systems aims to enhance reaction kinetics and improve the purity of the final peptide product. Solvents are evaluated based on several key parameters, including their ability to swell the resin, dissolve reagents, and facilitate efficient coupling and deprotection steps. lu.se

Key Findings in Solvent System Development:

Green Solvents: Researchers have investigated several more environmentally friendly solvents as potential replacements for DMF and NMP. biotage.com These include 2-methyltetrahydrofuran (B130290) (2-MeTHF), ethyl acetate (B1210297) (EtOAc), N-butylpyrrolidinone (NBP), and cyclopentyl methyl ether (CPME). lu.sebiotage.com

Performance of Alternatives: Studies have shown that some green solvents can outperform traditional ones. For example, NBP was found to produce higher yield and purity than DMF in the synthesis of certain peptides. lu.se Similarly, 2-MeTHF has been shown to yield high crude purity and low racemization potential. biotage.com

Binary Mixtures: The use of binary solvent mixtures, such as NBP:EtOAc (1:1) or NBP:2-Me-THF (1:1), has also proven effective, sometimes yielding better results than single solvents. lu.se

Solvent-Dependence of Steps: Research indicates that different steps in the synthesis cycle may have different optimal solvents. While a solvent like 2-MeTHF may be excellent for coupling reactions, the Fmoc-deprotection step using piperidine is highly sensitive to the solvent choice, highlighting the need for careful optimization. biotage.com

Solvent/System Classification Key Research Findings References
DMF, NMP, DCM Traditional / HazardousEffective but pose significant health and environmental risks. acs.orgresearchgate.net acs.org, researchgate.net
2-Methyltetrahydrofuran (2-MeTHF) Green AlternativeProvides high crude purity and low racemization. Effective for coupling steps. acs.orgbiotage.com biotage.com, acs.org
N-Butylpyrrolidinone (NBP) Green AlternativeShown to produce higher yield and purity than DMF for specific peptide syntheses. lu.se lu.se
Ethyl Acetate (EtOAc) Green AlternativeOften used in combination with other green solvents like 2-MeTHF for fully green protocols. acs.org acs.org
NBP:EtOAc (1:1) Green Binary MixtureIdentified as a high-performing system, superior to DMF in test syntheses. lu.se lu.se

Chemo-Enzymatic Synthesis and Biocatalysis for this compound Production

Chemo-enzymatic peptide synthesis (CEPS) presents a powerful alternative to purely chemical methods. This approach utilizes enzymes, typically proteases, to catalyze the formation of peptide bonds. nih.gov The key advantages of CEPS are its exceptional regio- and stereoselectivity, which eliminates the risk of racemization, and the use of mild, aqueous reaction conditions, aligning with the principles of green chemistry. nih.govqyaobio.com This method avoids the need for extensive side-chain protection and deprotection steps common in chemical synthesis. nih.gov

Enzyme-Mediated Peptide Bond Formation and Regioselectivity

The enzymatic synthesis of peptides relies on the ability of proteases to function in reverse, catalyzing aminolysis (peptide bond formation) over hydrolysis. mdpi.com This can be achieved under either kinetically or equilibrium-controlled conditions. researchgate.net In the kinetically controlled approach, an activated C-terminal ester of the acyl donor amino acid or peptide is used, leading to a rapid and virtually irreversible reaction. researchgate.net

The regioselectivity of the enzyme is paramount, as it ensures that the peptide bond is formed at the correct position. mdpi.com Enzymes recognize specific amino acid residues, which dictates where they cleave or, in reverse, ligate. nih.gov For the synthesis of this compound, this would require an enzyme capable of first catalyzing the formation of the Val-Gln bond and subsequently the Gln-Pro bond, or the coupling of a Val residue to a Gln-Pro dipeptide.

However, the presence of proline can be challenging for some proteases. rsc.org Research has shown that enzymes like papain have poor affinity for proline ethyl ester, preventing polymerization. rsc.org Despite this, successful chemo-enzymatic synthesis of proline-containing peptides has been achieved, often by using di- or tri-peptide fragments as substrates, which can improve enzyme recognition. rsc.orgnih.gov For instance, papain could polymerize the tripeptide ethyl ester Val-Pro-Gly-OEt, indicating that the surrounding amino acid sequence is critical for enzyme activity. rsc.org

Enzyme Class Mechanism Regioselectivity Considerations for this compound
Serine Proteases (e.g., Trypsin, Subtilisin) Forms an acyl-enzyme intermediate with the acyl donor. mdpi.comHigh; determined by the specificity of the S1 binding pocket for the C-terminal residue of the acyl donor. nih.govA subtilisin variant (peptiligase) could potentially couple an activated Fmoc-Val-Gln-O-Alkyl ester to H-Pro-OH. frontiersin.org
Cysteine Proteases (e.g., Papain) Forms a thioester acyl-enzyme intermediate. rsc.orgBroad specificity but can be influenced by substrate structure.May require using a dipeptide fragment like Gln-Pro as the nucleophile to overcome low affinity for single proline residues. rsc.org
Asparaginyl Endoproteases (e.g., Butelase 1) Cleaves after Asp or Asn, forming a thioester intermediate. frontiersin.orgHighly specific for Asx-Xaa motifs. frontiersin.orgNot directly applicable for Val-Gln or Gln-Pro linkages but illustrates the high specificity achievable.

Substrate Promiscuity and Enzyme Engineering for this compound Analogues

The natural ability of some enzymes to accept a range of different, yet structurally similar, substrates is known as substrate promiscuity. nih.gov This property can be harnessed to synthesize analogues of this compound. For example, a protease that catalyzes the formation of the Val-Gln bond might also accept other amino acids in place of Valine, allowing for the creation of a library of related peptides. Plant-derived macrocyclases like PCY1 have demonstrated significant substrate promiscuity, which is a desirable trait for diversification. acs.org

When natural enzymes lack the desired activity or specificity, protein engineering provides a powerful tool to create tailored biocatalysts. researchgate.net Techniques such as site-directed mutagenesis can be used to modify an enzyme's active site to:

Enhance Catalytic Activity: Improve the rate of synthesis for a specific peptide sequence.

Alter Substrate Specificity: Engineer the enzyme to accept non-natural amino acids or to favor a different natural amino acid at a specific position, thereby enabling the synthesis of novel analogues. pnas.org

Increase Stability: Improve the enzyme's tolerance to organic solvents or higher temperatures, expanding the range of viable reaction conditions. nih.gov

For example, trypsin variants have been engineered to decrease their native cleavage activity, making them more effective as ligases. researchgate.net Similarly, the engineering of an E. coli endopeptidase, OmpT, resulted in a variant with a dramatically altered specificity, capable of cleaving an Ala-Arg bond instead of its native Arg-Arg preference with over a million-fold selectivity. pnas.org Such strategies could be applied to develop a bespoke enzyme for the efficient synthesis of this compound or to generate a panel of analogues by modifying the enzyme to accept residues other than Valine or Glutamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for the high-resolution structural and dynamic characterization of peptides in solution. semanticscholar.org By analyzing various NMR parameters, it is possible to define the peptide's conformational landscape, including backbone and side-chain arrangements, intramolecular interactions, and the kinetics of conformational exchange processes.

Solution-State NMR for Conformational Ensemble Determination

Solution-state NMR experiments provide data that represent an average over the multiple, rapidly interconverting conformations present in a dynamic equilibrium. nih.govcdnsciencepub.com For a flexible peptide like this compound, this involves characterizing not a single static structure, but a conformational ensemble that best explains the experimental observations.

The foundational step in any NMR-based structural analysis is the complete and unambiguous assignment of all proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) resonances to specific atoms within the peptide. semanticscholar.org This is achieved through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

For a peptide like this compound, standard experiments include:

¹H-¹H TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid residue's spin system by revealing correlations between all scalar-coupled protons within that residue. rsc.org For instance, the amide proton (NH) of Glutamine will show a correlation to its α-proton (Hα), which in turn correlates with its β-protons (Hβ), and so on. uzh.ch

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments identify protons that are close in space (typically < 5 Å), regardless of whether they are in the same residue. uzh.ch This is crucial for determining the sequence of amino acids, as a NOE is expected between the α-proton of one residue (i) and the amide proton of the next residue (i+1). nih.gov

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached, providing ¹³C chemical shift information and resolving signal overlap present in the 1D ¹H spectrum. imrpress.comspectralservice.de

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away, aiding in the assignment of quaternary carbons and confirming residue connectivity. rsc.org

The assigned chemical shifts are highly sensitive to the local electronic environment and, therefore, to the peptide's conformation. nih.gov A representative table of expected ¹H and ¹³C chemical shifts for this compound in an aqueous solution is presented below, based on typical values for these residues in short peptides. researchgate.netnih.gov

ResidueAtom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Valine (Val)N-H~8.2-8.5-
-~60.0-62.0
~4.1-4.3-
-~30.0-32.0
~2.1-2.3-
γ-CH₃~0.9-1.0~18.0-20.0
Glutamine (Gln)N-H~8.1-8.4-
-~53.0-55.0
~4.2-4.4-
-~27.0-29.0
~2.0-2.2-
-~31.0-33.0
~2.3-2.5-
Side-chain N-H₂~6.8-7.5-
Proline (Pro)-~61.0-63.0
~4.3-4.5-
-~30.0-32.0 (trans) / ~32.0-34.0 (cis)
~1.9-2.1 / ~3.5-3.8-
-~25.0-27.0 (trans) / ~24.0-26.0 (cis)
~1.8-2.0-
-~47.0-49.0
~3.5-3.7-

The backbone conformation of a peptide is defined by a series of dihedral angles, primarily phi (φ), psi (ψ), and omega (ω). msu.edu NMR provides experimental restraints to determine the preferred values for these angles.

Chemical Shifts: Deviations of observed ¹Hα, ¹³Cα, and ¹³Cβ chemical shifts from "random coil" values are indicative of secondary structure elements. nih.gov The Chemical Shift Index (CSI) is a common method for qualitatively identifying helical or extended (β-strand-like) conformations. nih.gov

³J-Coupling Constants: Three-bond scalar coupling constants (³J) are directly related to the intervening dihedral angle via Karplus-type equations. zenodo.org For peptide backbone analysis, the most informative coupling is ³J(HNHα), which relates to the phi (φ) angle. semanticscholar.org A large ³J(HNHα) value (~8-10 Hz) is characteristic of an extended conformation (φ ≈ -120°), while a small value (~3-5 Hz) suggests a helical conformation (φ ≈ -60°). semanticscholar.org

Coupling ConstantRelated Dihedral AngleTypical Values and Interpretation
³J(HNHα)φ (Phi)&gt; 8 Hz → Extended Conformation &lt; 5 Hz → Helical Conformation
³J(HαC'N)ψ (Psi)Correlates with ψ angle, provides complementary information. ethz.ch

The NOE is a through-space magnetization transfer effect observed between protons that are physically close to each other (typically within 5-6 Å). bmrb.io The intensity of an NOE cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). mpg.de This makes NOE data a powerful source of distance restraints for structure calculation. acs.org

For this compound, key NOEs would include:

Intra-residue NOEs: Between protons within the same amino acid, used to define side-chain conformation.

Sequential NOEs: Between residues i and i+1, such as dαN(i, i+1), dNN(i, i+1), and dβN(i, i+1), which are fundamental for confirming the amino acid sequence and defining the backbone fold. uzh.ch

Medium-range NOEs: Between residues further apart in the sequence (e.g., i to i+2, i+3, i+4), which are critical for identifying turns and other non-local structural features. nih.gov

Proline-specific NOEs: The presence of a strong dαδ(i, i+1) NOE between Gln(Hα) and Pro(Hδ) indicates a trans peptide bond, while a strong dαα(i, i+1) NOE between Gln(Hα) and Pro(Hα) signifies a cis bond. chemrxiv.org

NOE TypeProtons InvolvedStructural Information
SequentialVal(Hα) - Gln(NH)Confirms V-Q linkage, constrains ψ(Val) and φ(Gln)
Proline IsomerGln(Hα) - Pro(Hδ)Strong NOE indicates trans Gln-Pro bond
Proline IsomerGln(Hα) - Pro(Hα)Strong NOE indicates cis Gln-Pro bond
Medium-rangeVal(Hα) - Pro(Hα)If observed, suggests a turn-like conformation

Intramolecular hydrogen bonds, such as those forming β-turns or γ-turns, are crucial for stabilizing folded peptide conformations. researchgate.netacs.org Their presence can be inferred from several NMR parameters:

Slow Solvent Exchange: Amide protons involved in hydrogen bonds are shielded from the solvent (e.g., D₂O) and therefore exchange with solvent deuterons much more slowly than exposed amides. This is observed as the persistence of their NH signals in ¹H-¹⁵N HSQC spectra after the sample is dissolved in D₂O. nih.gov

Temperature Coefficients (dδ/dT): The chemical shift of an amide proton is temperature-dependent. Protons not involved in hydrogen bonding are more sensitive to temperature changes and exhibit large negative temperature coefficients (dδ/dT < -4.5 ppb/K). In contrast, hydrogen-bonded protons are less sensitive, showing smaller coefficients (dδ/dT > -4.5 ppb/K). nih.gov

For this compound, a hydrogen bond could potentially form between the Val(CO) and Pro(NH) or other combinations, leading to a turn structure.

Peptides in solution are not static but undergo dynamic processes on a wide range of timescales. NMR is adept at characterizing these dynamics. A key dynamic process in this compound is the cis-trans isomerization of the Gln-Pro peptide bond. researchgate.net

Because the energy barrier for this isomerization is relatively high, the exchange between the cis and trans conformers is slow on the NMR timescale (typically 10⁻³ to 10⁻² s⁻¹). imrpress.com This results in two distinct sets of NMR signals for the proline residue and its preceding residue, glutamine. imrpress.comresearchgate.net The relative intensity (integral) of the peaks in each set allows for the direct quantification of the population of the cis and trans isomers. semanticscholar.org For most Xaa-Pro bonds, the trans conformation is favored, but the cis population can be significant (5-30%). nih.gov The specific amino acid preceding proline (Gln in this case) influences this equilibrium. researchgate.net

Investigation of Intramolecular Hydrogen Bonding Patterns

Solid-State NMR for Constrained Conformations

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful, non-destructive technique for characterizing the three-dimensional structure and dynamics of molecules in a solid or semi-solid state. springernature.com For a peptide like this compound, which may form microcrystalline powders or aggregates, ssNMR can provide atomic-level insights into its constrained conformational states. The presence of the proline residue, with its cyclic side chain, significantly restricts the peptide backbone's flexibility, making ssNMR an ideal tool for probing the resulting static structure. wou.edu

In ssNMR studies, chemical shift analysis indicates that fibrillar packing can increase the heterogeneity of conformations. nih.gov For instance, in studies of larger proteins containing glutamine and proline, ssNMR has been used to identify different conformational states, such as polyproline II (PPII) helical structures and random coils. nih.gov For this compound, ssNMR experiments, particularly those involving cross-polarization (CP) and magic-angle spinning (MAS), would be employed to obtain high-resolution spectra. springernature.comnih.gov Two-dimensional correlation experiments, such as Dipolar Assisted Rotational Resonance (DARR), could establish through-space proximities between atomic nuclei, revealing the peptide's fold and the spatial arrangement of the Val, Gln, and Pro side chains. nih.gov Such analyses would likely confirm the presence of a turn conformation induced by the proline residue.

Isotopic Labeling Strategies for Enhanced NMR Resolution

The primary challenge in the NMR spectroscopy of biological molecules is often sensitivity and spectral overlap. researchgate.net Isotopic labeling, the artificial incorporation of NMR-active isotopes such as ¹³C, ¹⁵N, and ²H, is an indispensable strategy to overcome these limitations. sigmaaldrich.comnih.gov For a synthetic tripeptide like this compound, specific or uniform labeling can be integrated during its chemical synthesis.

Uniform labeling with ¹³C and ¹⁵N is a cost-effective method that, in principle, allows for the determination of all structural constraints from a single sample. sigmaaldrich.comsigmaaldrich.com This approach would enable the use of a suite of multidimensional correlation experiments to trace the backbone and side-chain connectivities.

Selective labeling, where only specific amino acid types or specific atoms within a residue are isotopically enriched, offers a way to simplify complex spectra and study particular regions of the molecule. sigmaaldrich.comnih.gov For this compound, one might synthesize a version with only the proline residue labeled with ¹³C/¹⁵N to specifically probe the conformation of the proline ring and its effect on the peptide backbone. Another strategy could involve using precursors that label alternating carbons, which helps in extracting distance information from ¹³C-¹³C correlation spectra. sigmaaldrich.com The use of ¹⁷O labeling has also emerged as a potential tool for gaining residue-specific information, though it presents challenges due to the isotope's low natural abundance and large quadrupolar couplings. chemrxiv.org

Table 1: Isotopic Labeling Strategies for NMR Analysis of this compound
Labeling StrategyIsotopes UsedPurpose and AdvantageReference
Uniform Labeling¹³C, ¹⁵NEnriches all carbon and nitrogen atoms. Allows for complete structure determination and resonance assignment from one sample. sigmaaldrich.comsigmaaldrich.com
Selective Labeling (Residue-Specific)¹³C, ¹⁵NLabels only a specific residue type (e.g., Proline). Simplifies spectra and allows for focused analysis of a particular residue's environment and conformation. sigmaaldrich.comnih.gov
Site-Specific Labeling¹³C, ¹⁵N, ²HLabels a specific atom within a residue (e.g., the methyl groups of Valine). Excellent for probing dynamics and specific intramolecular contacts. sigmaaldrich.com
Alternating Carbon Labeling¹³CUses precursors like [2-¹³C]glycerol to label alternating carbons. Removes large one-bond scalar couplings, facilitating distance measurements. sigmaaldrich.com

X-ray Crystallography of this compound or Related Tripeptides

X-ray crystallography provides a static, high-resolution picture of a molecule's atomic arrangement in a crystal lattice. aipla.org While a specific crystal structure for this compound is not publicly available, analysis of related proline-containing peptides provides a strong basis for predicting its solid-state conformation. Studies on peptidic catalysts with a D-Pro-Pro-Xaa motif show that these molecules consistently adopt a β-turn-like conformation, highlighting the structural rigidity imparted by the proline sequence. researchgate.net This inherent conformational preorganization is a key feature.

Crystal Packing and Intermolecular Interactions

The crystal packing of peptides is governed by a network of non-covalent interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions. rsc.orgresearchgate.net For this compound, the crystal lattice would be stabilized by specific intermolecular interactions:

Hydrogen Bonds: The side-chain amide of Glutamine (-CONH₂) is a potent hydrogen bond donor and acceptor. The backbone amide and carbonyl groups, as well as the terminal amino and carboxyl groups, would also participate extensively in hydrogen bonding, creating a stable, three-dimensional network. researchgate.net

Other Interactions: Aromatic compounds are known to participate in various weak interactions, and while this compound lacks aromatic rings, the principles of efficient packing to maximize favorable intermolecular forces still apply. rsc.org The final packing arrangement is a balance that optimizes these varied interactions. nih.gov

High-Resolution Structural Determination of the Tripeptide Backbone and Side Chains

A high-resolution crystal structure of this compound would provide precise coordinates for each atom, defining bond lengths, bond angles, and crucial torsion angles (phi, psi, and omega) that describe the peptide backbone conformation. oup.commsu.edu Based on structures of related peptides, the proline residue would likely enforce a β-turn structure. researchgate.net

The key dihedral angles for the central Gln residue would be expected to fall within the allowed regions of the Ramachandran plot for a β-turn. The proline residue itself has a restricted phi (φ) angle of approximately -60° due to its ring structure. wou.edu The omega (ω) bond preceding proline has a higher propensity to be in the cis conformation compared to other peptide bonds, although the trans conformation is generally more stable. wou.eduworldscientific.com A high-resolution structure would definitively determine the isomeric state of this bond.

Table 2: Typical Backbone Torsion Angles for β-Turns in Peptides
Turn TypeResidue i+1 (φ)Residue i+1 (ψ)Residue i+2 (φ)Residue i+2 (ψ)Reference
Type I-60°-30°-90° biorxiv.org
Type II-60°120°80° biorxiv.org
Type VI (cis-Pro at i+2)Characterized by a cis peptide bond involving Proline worldscientific.combiorxiv.org

Spectroscopic Techniques for Secondary Structure Analysis

Circular Dichroism (CD) Spectroscopy for Helical and Turn Propensities

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in solution. creative-proteomics.comamericanpeptidesociety.org The method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformational state. vlabs.ac.in

Different secondary structures exhibit distinct CD spectra:

α-helices typically show strong negative bands around 222 nm and 208 nm, and a positive band around 192 nm. americanpeptidesociety.org

β-sheets are characterized by a negative band near 217 nm and a positive band near 195 nm. americanpeptidesociety.org

Random coil or disordered structures generally show a strong negative band below 200 nm. americanpeptidesociety.org

For this compound, the presence of the proline residue at the C-terminus strongly suggests a propensity to form a turn structure. worldscientific.comresearchgate.net Proline acts as a "helix breaker" and is commonly found in β-turns. wou.edu Furthermore, studies have shown that residues like glutamine and alanine (B10760859) have a high propensity to form polyproline II (PPII) helices, a more extended, flexible helical structure. nih.gov Therefore, the CD spectrum of this compound in an aqueous buffer would not be expected to show classic α-helical or β-sheet signatures. Instead, it would likely be dominated by features indicative of a combination of β-turn and disordered conformations, characterized by a negative minimum around 200 nm.

Table 3: Characteristic Far-UV Circular Dichroism Signals for Peptide Secondary Structures
Secondary StructurePositive Peak(s) (nm)Negative Peak(s) (nm)Reference
α-Helix~192~208, ~222 americanpeptidesociety.org
β-Sheet~195~217 americanpeptidesociety.org
Random Coil / Disordered~212 (weak)~198 americanpeptidesociety.org
Polyproline II (PPII) Helix~228 (weak)~206 nih.gov

Infrared (IR) and Raman Spectroscopy for Amide I/II Bands and Peptide Bond Conformation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for investigating the secondary structure of peptides like this compound. bio-structure.com These methods are particularly sensitive to the conformation of the peptide backbone, with the Amide I and Amide II bands being the most informative spectral regions for such analysis. researchgate.netnih.gov

The Amide I band, appearing in the 1600–1700 cm⁻¹ region, is primarily associated with the C=O stretching vibration of the peptide carbonyl groups. researchgate.netmdpi.com Its precise frequency is highly sensitive to the peptide's secondary structure, such as α-helices, β-sheets, and random coils, due to variations in hydrogen-bonding patterns. bio-structure.comnih.gov For instance, bands in the 1650-1660 cm⁻¹ range are generally indicative of α-helical structures, while those between 1620-1640 cm⁻¹ suggest a β-sheet conformation. researchgate.net

The Amide II band, found near 1550 cm⁻¹, results from a combination of the N-H in-plane bending (60%) and C-N stretching vibrations (40%). bio-structure.comhoriba.com While the Amide I band is more commonly used for secondary structure determination, the Amide II band provides complementary information. researchgate.nethoriba.com Changes in the geometry and hydrogen-bonding strength of the peptide backbone lead to shifts in the frequency and intensity of these amide bands. nih.gov

In the context of this compound, the presence of the proline residue introduces a significant conformational constraint. The cyclic nature of proline restricts the rotation around the N-Cα bond, influencing the local peptide backbone geometry and, consequently, the vibrational frequencies of the adjacent peptide bonds.

Detailed analysis of the Amide I and Amide III bands via Raman spectroscopy can quantify the secondary structure components. bio-structure.com While direct spectroscopic data for this compound is not extensively published, the expected positions of its principal amide bands can be inferred from established correlations.

Table 1: General Correlation of Amide Band Frequencies with Peptide Secondary Structure

Vibrational Mode Frequency Range (cm⁻¹) Assignment Associated Secondary Structure
Amide I 1650-1660 Primarily C=O stretch (~80%) bio-structure.comhoriba.com α-Helix bio-structure.comresearchgate.net
1620-1640 β-Sheet researchgate.net
1660-1670 β-Sheet bio-structure.com
1640-1650 Unordered/Random Coil researchgate.net
Amide II 1520-1564 N-H bend (~60%) & C-N stretch (~40%) nih.govhoriba.com Sensitive to H-bonding
Amide III 1235-1250 C-N stretch (~40%) & N-H bend (~30%) bio-structure.comhoriba.com β-Sheet bio-structure.com

This table presents generalized frequency ranges from multiple sources. bio-structure.comresearchgate.netnih.govhoriba.com The precise positions depend on the specific peptide sequence, solvent, and other environmental factors.

Molecular Chirality and Stereochemical Characterization

The stereochemistry of this compound is a fundamental aspect of its molecular identity, governed by the chiral centers within its constituent amino acids. In naturally derived peptides, the amino acids are typically found in the L-configuration. This tripeptide is composed of L-Valine, L-Glutamine, and L-Proline, each possessing a chiral α-carbon (Cα), which is an sp³-hybridized carbon atom bonded to four different groups. This intrinsic chirality dictates the peptide's three-dimensional structure and its biological interactions.

Determining the stereochemical configuration of a peptide like this compound is crucial for confirming its synthesis and purity. The standard method for this characterization involves several steps:

Hydrolysis: The peptide is first hydrolyzed, typically using strong acid (e.g., 6 M HCl), to break the peptide bonds and release the individual constituent amino acids. acs.org

Derivatization: The resulting amino acid mixture is then derivatized to convert the non-volatile amino acids into volatile esters. acs.org

Chiral Chromatography: The derivatized amino acids are analyzed using gas chromatography-mass spectrometry (GC-MS) equipped with a chiral stationary phase column (e.g., Chirasil-L-Val). acs.org This specialized column allows for the separation of the D- and L-enantiomers of each amino acid. By comparing the retention times of the sample's amino acids to those of known D- and L-amino acid standards, the stereochemistry of each residue in the original peptide can be unequivocally determined. acs.org

An alternative advanced method utilizes liquid chromatography-mass spectrometry (LC-MS) to analyze diastereomeric peptides. This approach can involve comparing the chromatographic behavior of the endogenous or synthesized peptide with that of synthetically prepared, isotopically labeled diastereomers, providing a powerful tool for stereochemical verification directly in complex mixtures. nih.gov

Table 2: Chiral Properties of the Constituent Amino Acids in this compound

Amino Acid Abbreviation IUPAC Name Configuration
Valine Val (2S)-2-amino-3-methylbutanoic acid L
Glutamine Gln (2S)-2,5-diamino-5-oxopentanoic acid L

The IUPAC names and configurations are based on standard chemical nomenclature for the naturally occurring L-amino acids. nih.govnih.gov

Investigation of H Val Gln Pro Oh Biochemical Interactions and Enzymatic Specificity

Enzymatic Hydrolysis and Cleavage Specificity

The enzymatic breakdown of H-Val-Gln-Pro-OH is a critical aspect of its biological activity. The specificity of this cleavage is largely determined by the enzymes that recognize the proline residue.

Interaction with Post-Proline Cleaving Enzymes (PPCEs)

Post-proline cleaving enzymes (PPCEs), such as prolyl oligopeptidase (POP) and dipeptidyl peptidase IV (DPP-IV), are serine proteases that specifically cleave peptide bonds involving proline. uantwerpen.bewikipedia.org The general model for this interaction involves the proline residue of the substrate docking into the S1 pocket of the enzyme. uantwerpen.be For a peptide like this compound, the cleavage would typically occur after the proline residue if it were not at the C-terminus. However, given its structure, it is more likely to be a substrate for enzymes that recognize proline at the P1 position.

Rabbit brain endo-oligopeptidase B, a type of PPCE, has been shown to inactivate angiotensin I and II by hydrolyzing the Pro7-Phe8 peptide bond. nih.gov This indicates that enzymes of this class can recognize and cleave proline-containing sequences. The susceptibility of this compound to such enzymes would depend on the specific recognition motifs of the enzyme .

Substrate Specificity Profiling against Diverse Proteases

The specificity of proteases for the this compound sequence can be inferred from studies on similar peptides. The presence of a proline residue significantly influences which proteases can act on the peptide. For instance, proline at the P1 and P2 positions is known to be strictly cleavage-inhibiting for the proteasome. oup.com Conversely, proline-endopeptidases preferentially cleave at a proline in the P1 position. expasy.org

Studies on chymotrypsin (B1334515), a major digestive protease, have shown that proline can hinder hydrolysis when located at the P3, P1', or P2' positions. wur.nl In the context of this compound, the proline is at the P1' position relative to the Gln-Pro bond, which could influence its susceptibility to chymotrypsin-like enzymes.

The table below summarizes the cleavage specificity of various proteases for proline-containing peptides, providing insights into the potential hydrolysis of this compound.

ProteaseSpecificity related to ProlinePotential Action on this compound
Prolyl Oligopeptidase (POP) Preferentially cleaves at the C-terminal side of proline residues within a peptide chain. uantwerpen.bewikipedia.orgLikely to interact, but cleavage might be hindered due to the C-terminal position of Proline.
Dipeptidyl Peptidase IV (DPP-IV) Cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides. biorxiv.orgnih.govUnlikely to cleave this compound as it doesn't fit the Xaa-Pro N-terminal motif.
Chymotrypsin Hindered by proline in positions P3, P1', or P2'. wur.nlThe Gln-Pro bond might be a poor substrate due to Pro at P1'.
Pepsin Unfavorable when proline is in positions P2 to P3'. expasy.orgThe Gln-Pro bond may show reduced cleavage.
Trypsin Cleavage is blocked when proline is on the C-terminal side of the basic residue (Lys/Arg).Not directly applicable as there are no basic residues at the cleavage site.

Kinetic Analysis of Enzyme-Substrate Interactions (e.g., KM, Vmax determination methodologies)

The kinetic parameters, Michaelis constant (Kм) and maximum velocity (Vmax), are crucial for understanding the efficiency of an enzyme's action on a substrate like this compound. These values are typically determined by measuring the rate of the enzymatic reaction at various substrate concentrations.

Methodologies for Determining Kм and Vmax:

Initial Velocity Measurements: The initial rate of the reaction (v₀) is measured at different concentrations of the substrate ([S]).

Michaelis-Menten Plot: A plot of v₀ versus [S] is generated. The data is then fitted to the Michaelis-Menten equation: v₀ = (Vmax * [S]) / (Kм + [S]). researchgate.netnih.gov

Lineweaver-Burk Plot: A double reciprocal plot of 1/v₀ versus 1/[S] can also be used. This linear plot allows for easier determination of Kм and Vmax from the x- and y-intercepts, respectively. researchgate.netscispace.com

For example, a study on saliva-associated proteases determined the Kм value for the cleavage of Lys-Pro-Gln-pNA to be 97 ± 7.7 μM, confirming the influence of residues in the P2 and P3 positions on protease recognition. nih.gov Similarly, the Kм of rabbit brain endo-oligopeptidase B for angiotensin II (which contains a proline residue) was found to be 6.3 x 10⁻⁵ M. nih.gov

Influence of P1, P2, P3' Residues on Cleavage Efficiency and Selectivity

The amino acid residues at the P1, P2, and P3' positions significantly influence the efficiency and selectivity of enzymatic cleavage.

P1 Position (Glutamine): The Gln residue at the P1 position is a key recognition site for certain proteases. For example, some proteases show a preference for cleaving after a glutamine residue. nih.gov The SARS-CoV Mpro protease also cleaves after Gln residues. biorxiv.org

P2 Position (Valine): The nature of the P2 residue can greatly affect substrate binding and cleavage rates. For many proteases, a hydrophobic residue at the P2 position is preferred. nih.gov In the case of this compound, the valine at P2 could contribute favorably to its interaction with certain enzymes.

P1' Position (Proline): The proline at the P1' position has a significant impact. For many proteases, proline at this position is unfavorable for cleavage. expasy.orgwur.nl This is because the rigid structure of proline can cause a kink in the peptide backbone, which may not be compatible with the enzyme's active site. biorxiv.org

The following table details the influence of these residues on cleavage by different enzymes.

PositionResidue in this compoundGeneral Influence on Cleavage
P2 ValineOften a preferred hydrophobic residue for many proteases. nih.gov
P1 GlutamineA specific recognition site for certain proteases like glutamine endoproteases. nih.govbiorxiv.org
P1' ProlineOften hinders cleavage by enzymes like chymotrypsin and pepsin. expasy.orgwur.nl Can be incompatible with the substrate-binding mode of some enzymes. biorxiv.org

Protein-Peptide Binding Studies

The interaction of this compound with target proteins, particularly enzymes it may inhibit, is a key area of research.

Mechanisms of Interaction with Target Receptors or Enzymes (e.g., ACE, DPP IV)

Angiotensin-Converting Enzyme (ACE): Proline-containing peptides are well-known inhibitors of ACE. biorbyt.commedchemexpress.comcaymanchem.com The C-terminal proline residue is often a critical feature for potent ACE inhibition. tandfonline.com For instance, the peptide H-Val-Pro-Pro-OH is a known ACE inhibitor with an IC₅₀ of 9 μM. biorbyt.commedchemexpress.comcaymanchem.com While this compound has a different sequence, the presence of valine at the N-terminus and proline at the C-terminus suggests it could also exhibit ACE inhibitory activity. Molecular docking studies on other proline-containing peptides have shown that they interact with the ACE active site through hydrogen bonds and electrostatic interactions. plos.org

Dipeptidyl Peptidase IV (DPP-IV): DPP-IV inhibitory peptides often contain proline. medchemexpress.comresearchgate.net However, DPP-IV typically cleaves dipeptides with proline at the P1 position from the N-terminus. nih.gov Therefore, this compound is unlikely to be a substrate. However, it could potentially act as an inhibitor. Studies on other proline-containing peptides have shown that they can bind to the active site of DPP-IV, often through hydrogen bonds. researchgate.netacs.org For example, the peptide H-Pro-Pro-Gln-OH has demonstrated DPP-IV inhibitory activity. medchemexpress.com

The table below summarizes the potential interactions of this compound with ACE and DPP-IV based on studies of similar peptides.

EnzymePotential Interaction with this compoundEvidence from Similar Peptides
ACE Potential competitive inhibitor.Peptides with C-terminal proline and N-terminal hydrophobic residues are often potent ACE inhibitors. biorbyt.commedchemexpress.comcaymanchem.comtandfonline.com
DPP-IV Potential inhibitor.Proline-containing peptides can inhibit DPP-IV, though this compound does not fit the typical substrate profile. medchemexpress.comresearchgate.netacs.org

Role of Valine, Glutamine, and Proline Residues in Binding Interface

Valine (Val): As a nonpolar, aliphatic amino acid, valine's primary role in the binding interface is to participate in hydrophobic interactions. britannica.com The isopropyl side chain of valine can engage with hydrophobic pockets on receptor surfaces or within enzyme active sites, contributing to the stability of the peptide-target complex. frontiersin.org In various protein structures, valine is known to be a component of repeating motifs found in proteins like elastin (B1584352) and fibroin, where it contributes to structural integrity. biorxiv.org The C-beta branched nature of valine can also influence the local peptide conformation, which may be critical for proper orientation within a binding site. nih.gov

Glutamine (Gln): Glutamine is a polar, uncharged amino acid characterized by its amide side chain. britannica.com This side chain can act as both a hydrogen bond donor and acceptor, allowing for specific and directional interactions with a binding partner. britannica.com The presence of glutamine can facilitate interactions with polar residues on a target protein. In some contexts, glutamine-rich sequences have been implicated in promoting multivalent interactions, which are important for the phase separation of certain proteins. biorxiv.org However, in other studies focusing on heparin binding, glutamine was among the depleted amino acids, suggesting its role is highly context-dependent. nih.gov

Proline (Pro): Proline is unique among the proteinogenic amino acids due to its cyclic side chain, which incorporates the backbone nitrogen atom. wikipedia.org This rigid structure significantly constrains the peptide backbone's conformational flexibility, often inducing sharp turns. wikipedia.orgplos.org This conformational rigidity can be crucial for presenting the other amino acid side chains (valine and glutamine) in an optimal orientation for binding. wikipedia.org Proline's distinctive structure is also recognized in various binding motifs, such as the PXXP motif that binds to SH3 domains, where it helps the ligand adopt a specific helical conformation. pnas.org Furthermore, the nitrogen atom in the peptide bond involving proline cannot act as a hydrogen bond donor, which can influence the hydrogen bonding patterns at the binding interface. wikipedia.org

The interplay of these residues—hydrophobic interactions from valine, polar contacts from glutamine, and conformational rigidity from proline—creates a specific binding surface that determines the peptide's affinity and selectivity for its molecular targets.

Amino AcidKey Structural FeaturePrimary Role in Binding InterfacePotential Interactions
Valine (Val) Isopropyl side chainHydrophobic interactions, structural integrityvan der Waals forces with nonpolar regions of a target
Glutamine (Gln) Amide side chainHydrogen bonding (donor and acceptor)Formation of specific hydrogen bonds with polar residues
Proline (Pro) Cyclic side chainConformational rigidity, induction of turnsPositioning of adjacent residues for optimal binding

Computational Modeling and Rational Design for H Val Gln Pro Oh Research

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular dynamics (MD) simulations offer a virtual microscope to observe the time-dependent behavior of molecules, providing insights into their flexibility and the various shapes they can adopt. For a tripeptide like H-Val-Gln-Pro-OH, MD simulations can map its conformational landscape, revealing the energetically favorable structures it can assume in a biological environment.

Force Field Parameterization and Validation for Tripeptide Systems

The accuracy of MD simulations is heavily dependent on the quality of the force field, which is a set of mathematical functions and parameters that describe the potential energy of a system of particles. aps.org For standard amino acids like valine and glutamine, well-established force fields such as CHARMM and AMBER provide reliable parameters. byu.edufrontiersin.org However, the unique cyclic structure of proline can sometimes necessitate special consideration or validation to ensure the force field accurately represents its conformational constraints. sigmaaldrich.com

The process of parameterization for non-standard amino acids, which can be analogous to refining parameters for specific peptide sequences, involves deriving partial charges from quantum mechanical calculations and optimizing intramolecular parameters against potential energy surface scans. acs.org This ensures that the simulated behavior of the peptide accurately reflects its real-world chemical and physical properties. Validation is often performed by comparing simulation results with experimental data, such as that from NMR spectroscopy, to confirm the accuracy of the chosen force field. researchgate.net

Table 1: Common Force Fields for Peptide Simulations

Force Field Key Features
CHARMM Widely used for proteins, nucleic acids, and lipids. Offers extensive parameterization for standard and some non-standard residues. byu.eduacs.org
AMBER Another popular choice for biomolecular simulations, with a strong focus on proteins and nucleic acids. frontiersin.org
GROMOS Known for its efficiency and use in a wide range of molecular dynamics studies. aps.org
OPLS-AA An all-atom force field that provides a detailed description of molecular interactions. researchgate.net

Analysis of Conformational Transitions and Energy Minima

By running long-timescale simulations, researchers can observe transitions between different conformational states and identify the most stable, low-energy conformations, known as energy minima. The presence of the proline residue is known to induce turns in peptide chains, potentially leading to compact, folded structures. mdpi.comtandfonline.com Analysis of the simulation trajectories can reveal the probability of finding the peptide in a particular conformation and the energetic barriers between different states.

Free Energy Calculations of this compound Solvation and Folding

Understanding how a peptide interacts with its solvent environment, typically water, is crucial for predicting its behavior in a biological system. Free energy calculations can quantify the thermodynamics of processes like solvation and folding. mpg.de The solvation free energy represents the energy change when a molecule is transferred from a vacuum to a solvent. nih.gov This can be broken down into electrostatic and van der Waals components. nih.gov

Methods like thermodynamic integration (TI) and free energy perturbation (FEP) are employed to compute these energy differences. mpg.de For a peptide like this compound, these calculations can shed light on the driving forces behind its folding process. For instance, the hydrophobic valine residue may drive the peptide to adopt a conformation that minimizes its exposure to water, while the polar glutamine residue would favor interaction with the solvent. The balance of these interactions, along with the conformational constraints imposed by proline, determines the peptide's preferred three-dimensional structure.

Molecular Docking and Virtual Screening Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This is particularly useful for understanding how a peptide like this compound might interact with larger biological macromolecules, such as proteins or receptors.

Prediction of this compound Binding Modes to Macromolecular Targets

Virtual screening involves docking a library of small molecules (in this case, peptides) into the binding site of a target protein to identify potential binders. computabio.com For this compound, if a potential protein target is known, molecular docking can predict how the tripeptide binds within the active or allosteric site of that protein. dovepress.com The process generates multiple possible binding poses, which are then scored based on their predicted binding affinity. nih.gov

These predictions can guide further experimental studies by identifying key amino acid residues on both the peptide and the target protein that are crucial for the interaction. nih.gov This structure-based approach is a cornerstone of rational drug design and can accelerate the discovery of new therapeutic agents. mdpi.com

Quantification of Intermolecular Interactions (Hydrogen Bonds, Hydrophobic Contacts, Electrostatic Forces)

Once a plausible binding mode is identified, a detailed analysis of the intermolecular interactions that stabilize the complex is performed. These interactions are fundamental to molecular recognition and binding affinity. mdpi.com

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. The glutamine residue in this compound, with its amide group, is a prime candidate for forming hydrogen bonds with a protein target. researchgate.net

Hydrophobic Contacts: The nonpolar side chain of the valine residue will tend to interact favorably with hydrophobic pockets on the surface of a target protein, driven by the hydrophobic effect. researchgate.net

Electrostatic Forces: These include interactions between charged groups on the peptide (the N-terminal amino group and the C-terminal carboxyl group) and oppositely charged residues on the protein target. These long-range interactions can help to orient the peptide as it approaches the binding site. nih.gov

By quantifying these interactions, researchers can gain a deeper understanding of the specificity and strength of the binding between this compound and its potential biological partners. acs.org

Table 2: Key Intermolecular Interactions in Peptide-Protein Binding

Interaction Type Description Relevant Residues in this compound
Hydrogen Bonds Directional interaction between a hydrogen donor and acceptor. researchgate.net Glutamine (side chain amide), Peptide backbone
Hydrophobic Contacts Favorable interactions between nonpolar groups in an aqueous environment. researchgate.net Valine (side chain), Proline (ring)
Electrostatic Forces Attraction or repulsion between charged or polar groups. nih.gov N-terminus (NH3+), C-terminus (COO-)
Van der Waals Forces Weak, short-range attractions between all atoms. mdpi.com All atoms

Scoring Functions for Ligand-Target Affinity Prediction

A critical aspect of computational drug discovery and peptide science is the accurate prediction of the binding affinity between a ligand, such as this compound, and its biological target. Scoring functions are mathematical models used to rapidly estimate the strength of this interaction. These functions are essential components of molecular docking simulations, where they rank different binding poses of a ligand to a receptor.

Scoring functions can be broadly categorized into three main types: force-field-based, empirical, and knowledge-based.

Force-field-based scoring functions calculate the binding energy by summing up non-bonded interaction terms, typically van der Waals and electrostatic interactions, derived from molecular mechanics force fields like CHARMM and AMBER. warf.org

Empirical scoring functions use a set of weighted energy terms to reproduce experimentally determined binding affinities. These terms often include hydrogen bonds, ionic interactions, hydrophobic effects, and penalties for conformational changes upon binding.

Knowledge-based scoring functions , also known as statistical potentials, derive their parameters from statistical analysis of atom-pair distributions in known protein-ligand complexes from databases like the Protein Data Bank (PDB). pnas.org These functions evaluate the "desirability" of specific intermolecular contacts.

For peptide-protein interactions, specialized scoring functions are often necessary due to the flexibility and larger size of peptides compared to small molecules. asm.org For instance, tools like PepThreader utilize both sequence-based and structure-based scoring functions to predict and rank binding peptides. pnas.orggoogle.com Molecular dynamics (MD) based scoring, which calculates interaction energies from simulations, can also provide more accurate rankings of docked peptide models. warf.org

Table 1: Comparison of Scoring Function Types for Peptide-Target Affinity Prediction

Scoring Function TypePrincipleStrengthsWeaknessesExample Software/Methods
Force-Field-Based Summation of van der Waals and electrostatic interaction energies.Physically intuitive, good for ranking poses.Computationally more intensive, can be less accurate in predicting absolute binding affinities.AMBER, CHARMM, GROMACS warf.org
Empirical Regression-based fitting to experimental binding data.Fast, often good at reproducing binding affinities for specific datasets.Less generalizable, dependent on the quality and diversity of the training data.ChemScore, PLP, X-Score
Knowledge-Based Statistical analysis of atom-pair potentials from known structures.Very fast, good at capturing general interaction trends.Can be less accurate for unusual interactions not well-represented in databases.DFIRE, PMF, IT-Score
Hybrid/Consensus Combination of multiple scoring functions.Often more robust and accurate than single functions.Can be more complex to implement and interpret.Consensus Scoring

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. chemistrydocs.com In peptide research, QSAR is a powerful tool for predicting the activity of new analogues and for understanding which structural features are crucial for function.

To develop a QSAR model for analogues of this compound, a dataset of structurally related peptides with measured biological activities (e.g., enzyme inhibition, receptor binding) would be required. The process involves several key steps:

Data Set Preparation: A series of peptides analogous to this compound would be synthesized and their biological activity measured. This set would be divided into a training set for model development and a test set for validation.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Random Forest (RF) are used to build a mathematical relationship between the descriptors and the biological activity. ethernet.edu.et

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. ethernet.edu.et

While no specific QSAR model for this compound is reported, similar approaches have been successfully applied to predict the activity of other peptides, such as ACE-inhibitory peptides found in cheese, which sometimes contain the Val-Gln-Pro sequence as part of a larger chain. researchgate.netscience.gov

A key outcome of QSAR analysis is the identification of the most important structural descriptors that influence the biological activity. For analogues of this compound, these descriptors could reveal critical information:

Hydrophobicity: The hydrophobicity of the valine residue or modifications to it could be a key factor in binding to a hydrophobic pocket of a target protein. Hydrophobic amino acids like Val, Ile, and Pro are often enriched in bioactive peptides. mdpi.com

Hydrogen Bonding Capacity: The glutamine residue, with its amide side chain, can act as both a hydrogen bond donor and acceptor. QSAR could quantify the importance of these interactions for activity.

Conformational Rigidity: The proline residue imparts a unique conformational constraint on the peptide backbone. Descriptors related to shape and flexibility could highlight the optimal conformation for binding.

Electronic Properties: Descriptors such as partial charges on specific atoms could indicate the importance of electrostatic interactions with the target.

By identifying these key descriptors, researchers can rationally design new analogues of this compound with enhanced activity.

Development of Predictive Models for this compound Analogues

De Novo Peptide Design and Rational Engineering

De novo design and rational engineering use computational methods to create entirely new peptides or to modify existing ones to achieve a specific function. These approaches are at the forefront of peptide-based therapeutic development.

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or non-natural amino acids to improve properties like stability and bioavailability. google.com.na Computational design of peptidomimetics based on this compound would involve:

Pharmacophore Modeling: Identifying the essential 3D arrangement of functional groups (the pharmacophore) in this compound that is responsible for its biological activity. This is often derived from the bioactive conformation of the peptide when bound to its target.

Virtual Screening: Searching libraries of chemical compounds to find molecules that match the pharmacophore.

Structure-Based Design: Using the 3D structure of the target protein to design novel molecules that fit into the binding site and make favorable interactions. This can involve replacing parts of the peptide with non-peptidic moieties. researchgate.net

Strategies for designing peptidomimetics include modifying amino acids, constraining the molecule's flexibility, and using scaffolds that mimic the peptide backbone. science.gov

A key strategy in peptidomimetic and peptide engineering is the use of scaffolds to hold the key interacting residues in the correct orientation for binding.

Scaffold Selection: A scaffold is a molecular framework onto which functional groups can be attached. For a tripeptide like this compound, a suitable scaffold would be a small organic molecule that can present the side chains of Val, Gln, and Pro in a similar spatial arrangement to the peptide's bioactive conformation. The choice of scaffold is critical and can range from simple cyclic structures to more complex heterocyclic systems. researchgate.net Engineered protein scaffolds are also used to display peptide epitopes with a preserved conformation. google.com

Chemical Modification Strategies:

Backbone Modification: Replacing the amide bonds with more stable linkages (e.g., ester, ether, thioether) to increase resistance to enzymatic degradation.

Side Chain Modification: Introducing non-natural amino acids to enhance binding affinity or selectivity. For example, replacing Valine with a bulkier hydrophobic group or modifying the Glutamine side chain to alter its hydrogen bonding properties.

Cyclization: Creating cyclic peptides or peptidomimetics to reduce conformational flexibility. This can pre-organize the molecule into its bioactive shape, leading to higher affinity. uliege.be Disulfide-constrained peptides are a class of scaffolds that offer high stability.

Table 2: Chemical Modification Strategies for this compound Analogues

Modification StrategyRationalePotential Outcome
N-methylation of peptide bonds Increase proteolytic stability; modulate conformation.Enhanced in vivo half-life.
Replacement of L-amino acids with D-amino acids Increase resistance to proteases.Improved stability.
Introduction of non-natural amino acids Probe structure-activity relationships; enhance binding.Higher affinity and selectivity.
Head-to-tail or side-chain cyclization Reduce conformational flexibility; lock in bioactive conformation.Increased binding affinity and stability.
Isosteric replacement of amide bonds Improve stability and pharmacokinetic properties.Enhanced bioavailability.

Incorporation of Non-Canonical Amino Acids for Enhanced Conformational Control

The rational design of peptide analogues often involves the strategic incorporation of non-canonical amino acids (ncAAs) to exert precise control over the peptide's three-dimensional structure. nih.govbyu.edu For the tripeptide this compound, introducing ncAAs is a powerful strategy to constrain its conformational flexibility, enhance metabolic stability, and pre-organize the molecule into a bioactive conformation that may improve its interaction with target receptors. nih.govnih.gov Computational modeling plays a pivotal role in this process, allowing researchers to predict the structural impact of specific ncAA substitutions before undertaking costly and time-consuming chemical synthesis. byu.edufrontiersin.org

The native this compound sequence possesses inherent structural tendencies dictated by its constituent amino acids. The N-terminal valine, a β-branched amino acid, can favor extended or β-sheet-like structures, particularly in oligomeric sequences. researchmap.jpnih.gov The central glutamine residue offers flexibility and hydrogen-bonding capabilities. The C-terminal proline is a well-known conformational restrictor, limiting the backbone dihedral angle (Φ) to approximately -60° and often inducing β-turn structures. caltech.edumdpi.com By systematically replacing these residues with carefully selected ncAAs, researchers can modulate these tendencies to achieve a desired conformational outcome.

The primary goals of incorporating ncAAs into the this compound sequence include:

Stabilizing Secondary Structures: Inducing or stabilizing specific secondary structures like β-turns or helical folds. nih.govacs.org

Reducing Conformational Entropy: Limiting the number of accessible conformations, which can provide an energetic advantage upon binding to a receptor. acs.org

Enhancing Proteolytic Resistance: Introducing residues not recognized by common proteases, thereby increasing the peptide's biological half-life. biorxiv.org

Computational approaches, such as molecular dynamics (MD) simulations and the use of specialized software like Rosetta, are indispensable for this work. byu.edufrontiersin.org These tools require the development of specific parameters and rotamer libraries for each ncAA to accurately simulate their behavior within the peptide backbone. plos.org This in silico screening allows for the rational selection of the most promising ncAA candidates for laboratory synthesis and evaluation. frontiersin.org

Rational Design at Specific Positions

Position 3: Proline Analogues for β-Turn Refinement

The proline residue at position 3 is a natural starting point for modification. Its pyrrolidine (B122466) ring already imposes significant constraints on the peptide backbone. caltech.edu However, this can be further refined using proline analogues to bias the ring pucker and the propensity of the preceding peptide bond (Gln-Pro) to adopt a cis or trans conformation. caltech.edunih.gov For instance, substituting Proline with (4R)-fluoroproline (4R-Flp) stabilizes the Cγ-exo ring pucker, which strongly favors a trans amide bond. Conversely, incorporating (4S)-fluoroproline (4S-Flp) promotes the Cγ-endo pucker and increases the likelihood of a cis amide bond. nih.gov Such modifications allow for the precise engineering of β-turn geometry, which is often critical for biological activity.

Positions 1 and 2: Valine and Glutamine Substitution for Global Conformational Control

For more subtle modifications, Valine could be replaced with a non-canonical isomer like norvaline, which has been shown to have a different and potentially more disruptive effect on β-sheet structures. nih.gov Alternatively, using a more constrained version of Valine, such as Cα-methyl-L-valine, can enhance the preference for a specific helical screw sense. nih.gov

The following interactive table outlines potential ncAA substitutions and their predicted effects on the conformation of this compound.

PositionNative ResiduePotential ncAA SubstituteRationale and Predicted Conformational EffectReference
1Valine (Val)α-Aminoisobutyric acid (Aib)Strongly restricts dihedral angles to the helical region; predicted to shift conformation from an extended structure towards an α- or 3₁₀-helix. researchmap.jpacs.org
1Valine (Val)Cα-methyl-L-valine (L-AMV)Increases steric hindrance to constrain conformation and strongly favors a right-handed helical structure. nih.gov
2Glutamine (Gln)α-Aminoisobutyric acid (Aib)Reduces flexibility at the central position and induces a helical turn, constraining the overall peptide structure. ontosight.airesearchgate.net
3Proline (Pro)(4R)-fluoroproline (4R-Flp)Stabilizes the Cγ-exo ring pucker, promoting a trans-amide bond and locking in a specific β-turn geometry. caltech.edunih.gov
3Proline (Pro)(4S)-fluoroproline (4S-Flp)Stabilizes the Cγ-endo ring pucker, increasing the propensity for a cis-amide bond and altering the β-turn type. nih.gov
3Proline (Pro)2,4-methano-L-proline (methanoPRO)Introduces extreme rigidity to the proline ring, significantly restricting the ψ dihedral angle and stabilizing a specific turn conformation. nih.gov

Quantitative Conformational Analysis

The conformational control exerted by ncAAs is best understood by examining their effect on the peptide backbone dihedral angles, phi (Φ) and psi (Ψ). Computational models and experimental data provide clear insights into the allowed regions of the Ramachandran plot for various ncAAs.

The table below contrasts the typical dihedral angle preferences of the native amino acids in this compound with those of representative ncAAs.

Amino Acid TypeExample ResidueTypical Φ Angle Range (°)Typical Ψ Angle Range (°)Allowed Ramachandran RegionReference
β-BranchedValine (Val)-150 to -50+90 to +170β-Sheet researchmap.jp
FlexibleGlutamine (Gln)-160 to -50-60 to -30 and +90 to +180Broad (α-helix and β-sheet) plos.org
Imino AcidProline (Pro)-80 to -50-60 to -30 and +120 to +170Restricted caltech.edu
α,α-DisubstitutedAib-90 to -45 and +45 to +90-60 to -20 and +20 to +60Helical (α and 3₁₀) nih.govacs.org
Proline Analogue(4R)-fluoroproline~-60~+150 (trans-amide favored)Highly Restricted nih.gov

Advanced Analytical Techniques for H Val Gln Pro Oh Characterization and Quantification

Mass Spectrometry (MS)-Based Methodologies

Mass spectrometry stands as a cornerstone for the structural elucidation and quantification of peptides like H-Val-Gln-Pro-OH due to its high sensitivity and specificity.

High-Resolution Mass Spectrometry for Precise Compositional Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. By measuring the mass-to-charge ratio (m/z) of the intact molecule to a high degree of precision (typically <5 ppm), HRMS allows for the unambiguous determination of its elemental formula.

For this compound (C₁₆H₂₈N₄O₅), the theoretical monoisotopic mass is 356.2063 Da. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can experimentally measure this mass with exceptional accuracy, thereby confirming the peptide's elemental composition.

Table 1: Theoretical and Hypothetical HRMS Data for this compound

Parameter Value
Molecular Formula C₁₆H₂₈N₄O₅
Theoretical Monoisotopic Mass (Da) 356.2063
Hypothetical Observed m/z ([M+H]⁺) 357.2136

Tandem Mass Spectrometry (MS/MS) for Sequence Validation and Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to confirm the amino acid sequence of this compound. In an MS/MS experiment, the protonated molecule ([M+H]⁺) is isolated and subjected to collision-induced dissociation (CID). This process fragments the peptide backbone at specific amide bonds, generating a series of b- and y-ions.

The detection of a specific pattern of b- and y-ions allows for the definitive validation of the Val-Gln-Pro sequence. For instance, the fragmentation of this compound would be expected to produce the ions listed in the table below. The presence of these specific fragment ions in the MS/MS spectrum serves as a fingerprint for the peptide's sequence.

Table 2: Predicted MS/MS Fragmentation Ions for this compound ([M+H]⁺)

Ion Type Sequence Theoretical m/z
b₁ Val 100.0757
b₂ Val-Gln 228.1346
y₁ Pro 116.0706

Quantitative Proteomics and Peptidomics Approaches

For the quantification of this compound in complex biological samples, several quantitative proteomics and peptidomics strategies can be employed.

Label-Free Quantification: This method relies on the direct comparison of the MS signal intensity (e.g., peak area or spectral counts) of the peptide across different samples. While it is a straightforward approach, it requires highly reproducible sample preparation and chromatographic separation to ensure accurate quantification.

Isotope Dilution Mass Spectrometry (IDMS): IDMS is considered a gold standard for quantification. It involves spiking a known amount of a stable isotope-labeled version of this compound (e.g., containing ¹³C or ¹⁵N) into the sample. The ratio of the signal intensity of the native peptide to the labeled internal standard allows for highly accurate and precise quantification, as it corrects for variations in sample preparation and matrix effects. nih.gov

LC-MS/MS for Targeted Quantification in Complex Matrices

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective quantification of this compound in complex biological matrices such as plasma or urine. plos.orgmdpi.com This technique combines the separation power of liquid chromatography with the specificity of tandem mass spectrometry.

In a typical LC-MS/MS assay, specific precursor-to-product ion transitions (known as multiple reaction monitoring or MRM) are monitored. For this compound, this would involve selecting the m/z of the protonated molecule as the precursor ion and monitoring for the formation of one or more of its characteristic fragment ions. This high specificity allows for accurate quantification even in the presence of a multitude of other molecules. nih.gov

Table 3: Hypothetical MRM Transitions for this compound Quantification

Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
357.2 100.1 20
357.2 228.1 15

Chromatographic Separation Techniques

Chromatographic methods are essential for the isolation and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-performance liquid chromatography (HPLC) is a fundamental technique for determining the purity of synthetic this compound and for its isolation from reaction mixtures or biological extracts. mtc-usa.comimperial.ac.uk Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis.

In RP-HPLC, the peptide is separated based on its hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA). imperial.ac.uklcms.cz By running a gradient of increasing organic solvent, peptides are eluted based on their hydrophobicity.

The purity of an this compound sample can be determined by integrating the area of the main peak in the chromatogram and expressing it as a percentage of the total peak area. HPLC can also be scaled up for the preparative isolation of the peptide.

Table 4: Typical RP-HPLC Conditions for this compound Analysis

Parameter Condition
Column C18 (e.g., 4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-95% B over 20 minutes
Flow Rate 1.0 mL/min

Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Analysis

Ultra-Performance Liquid Chromatography (UPLC) stands out for its ability to provide rapid and high-resolution separations, making it ideal for the high-throughput analysis of peptides like this compound. waters.comnih.gov UPLC systems utilize columns packed with sub-2 µm particles, which, compared to traditional High-Performance Liquid Chromatography (HPLC), allows for faster analysis times without compromising, and often improving, peak resolution. biopharminternational.com This is particularly advantageous in screening large numbers of samples or for time-sensitive analyses. nih.govlu.se

The development of a UPLC method for this compound would involve optimizing several parameters to ensure the desired separation from any impurities or related substances. waters.com A common approach involves using a reversed-phase column, such as a C18, and a gradient elution with a mobile phase consisting of an aqueous component with an acid modifier (like formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile. waters.comlcms.cz The high resolution of UPLC is critical for detecting and quantifying closely related impurities, which may include deletion or substitution sequences. waters.com Mass spectrometry is often coupled with UPLC (UPLC-MS) to provide definitive peak identification. lu.se The enhanced sensitivity of UPLC-MS allows for the detection of low-level impurities. biopharminternational.com

A typical high-throughput UPLC method can significantly reduce analysis time. For instance, methods with cycle times as short as 5 minutes have been developed for the analysis of monoclonal antibodies, demonstrating the potential for rapid screening. nih.gov For peptide analysis, optimizing the gradient slope and the organic solvent concentration range is key to achieving the best separation. waters.com

Table 1: Illustrative UPLC Method Parameters for High-Throughput Peptide Analysis

ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 5-50% B over 4 minutes
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 214 nm and/or Mass Spectrometry

This table presents a representative set of starting conditions for a high-throughput UPLC method for a tripeptide like this compound, based on common practices in peptide analysis. lu.sewaters.com

Hydrophilic Interaction Liquid Chromatography (HILIC) for Polar Peptide Analysis

This compound is a polar peptide due to the presence of glutamine and the free N- and C-termini. For such hydrophilic molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) offers a powerful alternative to reversed-phase chromatography. polylc.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous solvent. elementlabsolutions.com This creates a water-rich layer on the surface of the stationary phase, allowing for the partitioning of polar analytes.

The retention mechanism in HILIC is based on the hydrophilicity of the analyte, with more polar compounds being more strongly retained. hplc.eu This technique is particularly well-suited for separating polar compounds that show little or no retention in reversed-phase systems. nih.gov For this compound, HILIC can effectively separate it from non-polar impurities. The elution order in HILIC is generally the reverse of that in reversed-phase chromatography, with less polar molecules eluting first. polylc.com

Various HILIC stationary phases are available, including bare silica (B1680970) and bonded phases with functional groups like amide, diol, or amino groups, offering different selectivities. nih.govnih.gov The choice of stationary phase and the precise mobile phase composition (including buffer type and pH) are critical for optimizing the separation. elementlabsolutions.com HILIC is also highly compatible with mass spectrometry due to the high organic content of the mobile phase, which facilitates efficient spray ionization.

Table 2: Common HILIC Stationary and Mobile Phases for Polar Peptide Analysis

Stationary PhaseTypical Mobile Phase Composition
Amide-bonded silica Acetonitrile/Water with ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) buffer
Bare silica Acetonitrile/Water with formic acid or acetic acid
Polyhydroxyethyl A™ Acetonitrile/Water with a variety of buffers

This table summarizes common phase systems used in HILIC for the analysis of polar peptides. The selection depends on the specific charge and polarity of the target analyte. polylc.comnih.govnih.gov

Gel Permeation Chromatography (GPC) for Size Distribution Analysis

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. resolvemass.calcms.cz This technique is particularly useful for assessing the size distribution of this compound and detecting any potential aggregates or fragments. microbenotes.com In GPC, the stationary phase consists of porous particles. youtube.com Larger molecules are excluded from the pores and thus travel through the column more quickly, eluting first. resolvemass.ca Smaller molecules can penetrate the pores to varying degrees, resulting in a longer retention time. youtube.com

For a small peptide like this compound (molecular weight approximately 342.39 g/mol ), a GPC column with a small pore size would be selected to achieve adequate resolution in the low molecular weight range. lcms.cz Columns like the Superdex Peptide are designed for high-resolution separation of peptides and other small biomolecules with molecular weights typically between 100 and 7000 Da. cytivalifesciences.com

GPC is a non-denaturing technique, which allows for the analysis of the peptide in its native state. The mobile phase is typically an aqueous buffer, and the method is often used for quality control to ensure the homogeneity of the peptide sample. microbenotes.com By comparing the elution profile of the sample to that of molecular weight standards, the size and purity of this compound can be determined. shimadzu.cz

Table 3: Example GPC System for Small Peptide Analysis

ParameterSpecification
Column Superdex 30 Increase 10/300 GL (or similar peptide analysis column)
Mobile Phase Phosphate-buffered saline (PBS), pH 7.4
Flow Rate 0.5 mL/min
Detection UV at 214 nm or 280 nm
Application Detection of monomer, aggregates, and fragments

This table provides an example of a GPC setup suitable for analyzing the size distribution of a tripeptide. The specific column and conditions would be optimized based on the peptide's properties. cytivalifesciences.com

Amino Acid Analysis (AAA) for Compositional Stoichiometry after Hydrolysis

Amino Acid Analysis (AAA) is a fundamental technique used to determine the amino acid composition of a peptide. univ-rennes1.fr For this compound, AAA would be employed to confirm the presence and stoichiometric ratio of Valine, Glutamic acid (from the hydrolysis of Glutamine), and Proline. The process begins with the complete hydrolysis of the peptide bonds, typically using strong acid (e.g., 6 M HCl) at elevated temperatures (e.g., 110°C for 24 hours). univ-rennes1.frusp.org This breaks the peptide down into its constituent amino acids. nih.gov

Following hydrolysis, the resulting amino acid mixture is separated and quantified. univ-rennes1.fr Modern methods often use liquid chromatography, such as reversed-phase HPLC or UPLC, coupled with detection methods like pre- or post-column derivatization to form fluorescent or UV-active derivatives. univ-rennes1.frnih.gov Alternatively, mass spectrometry can be used for direct detection of the underivatized amino acids. nih.gov

The results of AAA provide the molar ratios of the constituent amino acids. For this compound, the expected ratio would be 1:1:1 for Valine, Glutamic acid, and Proline. This analysis is crucial for verifying the identity and purity of the synthesized or isolated peptide. usp.org It's important to note that certain amino acids can be partially or completely destroyed during acid hydrolysis (e.g., Tryptophan), and others, like Glutamine and Asparagine, are converted to their corresponding acidic forms (Glutamic acid and Aspartic acid). usp.org

Table 4: Expected Amino Acid Analysis Results for this compound after Acid Hydrolysis

Amino AcidExpected Molar RatioNotes
Valine (Val)1
Glutamic Acid (Glu)1Derived from the hydrolysis of Glutamine (Gln)
Proline (Pro)1

This table shows the anticipated stoichiometric results from an ideal AAA of this compound.

Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) for Kinetic Binding Analysis

Bio-Layer Interferometry (BLI) and Surface Plasmon Resonance (SPR) are powerful, label-free techniques used to study biomolecular interactions in real-time. sartorius.comnih.gov These methods can be used to measure the binding kinetics (association and dissociation rates) and affinity of this compound to its biological target, such as a receptor or enzyme. nih.govcore.ac.uk

In a typical BLI or SPR experiment, one of the binding partners (the ligand) is immobilized on a sensor surface, while the other (the analyte) is flowed over the surface in solution. sartorius.comnih.gov For analyzing the interaction of a small peptide like this compound, it is common to immobilize the larger binding partner (e.g., a protein) and have the peptide as the analyte in solution. reichertspr.com

As the analyte binds to the immobilized ligand, the change in mass at the sensor surface is detected as a shift in the interference pattern of light (BLI) or a change in the refractive index (SPR). sartorius.comnih.gov This allows for the real-time monitoring of the association phase. When the analyte solution is replaced with buffer, the dissociation of the complex is observed. sartorius.com From these association and dissociation curves, the kinetic rate constants (ka and kd) and the equilibrium dissociation constant (KD) can be calculated, providing a quantitative measure of the binding affinity. sartorius.comnih.gov

These techniques are invaluable for structure-activity relationship (SAR) studies, allowing researchers to understand how modifications to the peptide sequence affect its binding properties. core.ac.uk

Table 5: Key Kinetic Parameters Determined by BLI and SPR

ParameterSymbolDescription
Association Rate Constant k_a (or k_on)The rate at which the analyte binds to the ligand.
Dissociation Rate Constant k_d (or k_off)The rate at which the analyte-ligand complex dissociates.
Equilibrium Dissociation Constant K_DA measure of binding affinity; calculated as k_d/k_a. A lower K_D indicates a higher affinity.

This table outlines the primary kinetic data obtained from BLI and SPR analyses, which are crucial for characterizing the interaction of this compound with its target. sartorius.comreichertspr.com

Future Research Directions for H Val Gln Pro Oh in Chemical Biology

Application of Artificial Intelligence and Machine Learning in H-Val-Gln-Pro-OH Design and Synthesis Optimization

The convergence of artificial intelligence (AI) and chemical synthesis presents a transformative opportunity for peptide research. Machine learning (ML) algorithms can be trained on vast datasets of peptide sequences and their corresponding biological activities to predict the therapeutic potential of novel peptides like this compound.

Future research should focus on developing predictive models to screen for potential activities of this compound and its analogs. By modifying the sequence, for instance, by substituting amino acids or altering stereochemistry, AI can guide the design of derivatives with enhanced stability, bioavailability, or target affinity. oup.commdpi.com For example, generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can propose novel peptide sequences based on desired functionalities. oup.com

Furthermore, AI can revolutionize the synthesis of this compound. ML models can predict the optimal conditions for solid-phase or liquid-phase peptide synthesis, including coupling reagents, reaction times, and purification methods, thereby increasing yield and purity. nih.gov Deep learning approaches have already demonstrated the ability to predict the outcomes of deprotection reactions in peptide synthesis with high accuracy, a methodology that could be applied to streamline the production of this compound. nih.gov

Table 1: Potential AI/ML Applications in this compound Research

AI/ML Application Area Specific Task for this compound Potential Outcome
Predictive Bioactivity Screening Develop models to predict interactions with specific biological targets (e.g., enzymes, receptors).Identification of novel therapeutic applications.
Generative Peptide Design Create virtual libraries of this compound analogs with diverse properties.Discovery of peptides with enhanced stability or activity.
Synthesis Route Optimization Predict optimal reaction conditions for chemical synthesis.Increased efficiency and yield of peptide production.
Retrosynthesis Planning Design efficient multi-step synthesis pathways for complex derivatives.Accelerated development of novel peptide-based compounds.

Exploration of this compound as a Minimal Bioactive Unit within Larger Peptide Scaffolds

A crucial area of future research is to computationally and experimentally screen protein databases for the this compound sequence and similar motifs. Identifying its presence in proteins with known functions can provide clues to its own potential bioactivity. Subsequently, this tripeptide can be synthesized and tested for the activities of the parent protein, such as enzymatic inhibition or receptor binding.

This "minimalist" approach can lead to the development of small, potent peptidomimetics with improved pharmacological properties over their larger parent molecules. These smaller peptides are often easier and more cost-effective to synthesize and may exhibit better tissue penetration and lower immunogenicity.

Development of Advanced Bioconjugation Strategies for this compound Derivatives

Bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, can be employed to enhance the properties of this compound. By attaching it to other molecules, such as polymers, lipids, or targeting ligands, its therapeutic potential can be significantly expanded.

Future research should explore various bioconjugation strategies tailored to this tripeptide. The N-terminal valine, the C-terminal proline, and the side chain of glutamine offer potential sites for chemical modification. Site-selective conjugation methods are crucial to ensure a homogeneous product with preserved bioactivity. rsc.orgresearchgate.net

Advanced strategies to investigate include:

PEGylation: Attaching polyethylene (B3416737) glycol (PEG) to increase solubility, stability, and circulation half-life.

Lipidation: Conjugating lipid moieties to enhance cell membrane permeability.

Attachment to Targeting Moieties: Linking the peptide to antibodies or other ligands that can direct it to specific cells or tissues, thereby increasing efficacy and reducing off-target effects. rsc.org

"Click Chemistry": Utilizing highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for precise conjugation. nih.gov

These approaches can transform this compound from a simple tripeptide into a sophisticated molecular tool for research and therapeutic applications.

Mechanistic Elucidation of this compound Involvement in Specific Biochemical Pathways

The individual amino acids of this compound are deeply embedded in cellular metabolism. Glutamine and proline metabolism are interconnected through their conversion to glutamate (B1630785) and the intermediate pyrroline-5-carboxylate (P5C). nih.govmdpi.com Valine, a branched-chain amino acid, is synthesized from pyruvate. wikipedia.org Both glutamine and proline are synthesized from the Krebs cycle intermediate α-ketoglutarate. libretexts.orgletstalkacademy.com

Future research should aim to unravel the specific biochemical pathways in which the tripeptide this compound might be involved. This can be achieved through a variety of experimental approaches:

Metabolomic Profiling: Treating cells or tissues with the tripeptide and analyzing the resulting changes in the metabolome to identify affected pathways.

Enzyme Assays: Screening a panel of enzymes, particularly those involved in amino acid metabolism, for inhibition or activation by this compound.

Tracer Studies: Using isotopically labeled versions of the tripeptide to track its uptake, distribution, and metabolic fate within cells and organisms.

Understanding the mechanistic underpinnings of its biological effects is essential for its rational application in any future therapeutic context.

Table 2: Key Biochemical Pathways of Constituent Amino Acids

Amino Acid Key Metabolic Precursor Major Metabolic Pathways Potential Role of this compound
Valine PyruvateBranched-chain amino acid metabolism, protein synthesis.Modulation of protein synthesis or catabolic pathways.
Glutamine α-KetoglutarateNitrogen transport, nucleotide synthesis, urea (B33335) cycle. wikipedia.orglibretexts.orgInterference with nitrogen metabolism or energy production.
Proline α-KetoglutarateCollagen synthesis, response to oxidative stress. libretexts.orgletstalkacademy.comInfluence on connective tissue integrity or cellular stress responses.

Integration of Multi-Omics Data for Comprehensive Understanding of this compound Biological Roles

A holistic understanding of the biological impact of this compound requires a systems-level approach. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive picture of the molecular changes induced by this tripeptide. azolifesciences.combrjac.com.brnih.gov

Future studies should employ a multi-omics strategy to characterize the cellular response to this compound. For example, by exposing a cell culture model to the peptide, researchers can simultaneously measure changes in gene expression (transcriptomics), protein abundance (proteomics), and metabolite levels (metabolomics).

Bioinformatic tools and machine learning algorithms can then be used to integrate these disparate datasets, revealing correlations and causal relationships between different molecular layers. oup.commdpi.com This integrated approach can help to:

Identify the primary molecular targets of the tripeptide.

Uncover novel signaling pathways that are modulated by its presence.

Generate new hypotheses about its mechanism of action.

Discover potential biomarkers to monitor its effects in preclinical and clinical settings.

By embracing the complexity of biological systems, multi-omics integration will be instrumental in fully elucidating the functional significance of this compound.

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